2-(4-Fluoro-benzyl)-piperidine

説明

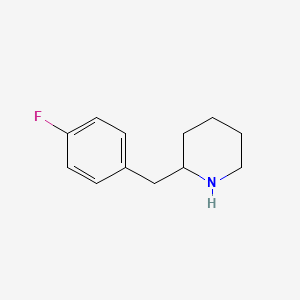

2-(4-Fluoro-benzyl)-piperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a 4-fluorobenzyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-benzyl)-piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

2-(4-Fluoro-benzyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols or amines.

Substitution: Produces various substituted benzyl derivatives.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against influenza viruses. The mechanism of action involves binding to a novel site on the hemagglutinin (HA) fusion peptide of the influenza virus, inhibiting low pH-induced membrane fusion.

Key Findings

- Mechanism of Action : The compound binds through π-stacking and salt bridge formations with critical amino acids in the HA2 structure.

- Inhibitory Concentration : The 4-fluorobenzyl analogue demonstrated significantly higher antiviral activity compared to other derivatives, indicating enhanced binding affinity.

Anticancer Activity

In addition to its antiviral properties, 2-(4-Fluoro-benzyl)-piperidine has been explored for its anticancer potential. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Research Insights

- Cytotoxicity : Related compounds have exhibited varying degrees of cytotoxicity with low micromolar IC50 values against cancer cells.

- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit enzymes like tyrosinase, relevant in melanoma treatment.

Summary of Biological Activities

Influenza Virus Inhibition

A study demonstrated that derivatives of piperidine, including this compound, act as inhibitors of the HA-mediated membrane fusion process in influenza viruses. The compound's specific interactions with the HA2 stem were identified as crucial for its inhibitory action.

Cytotoxicity Against Cancer Cells

Research has indicated that certain derivatives of piperidine can show potent cytotoxic effects against melanoma cell lines. The structure-activity relationship studies suggest that modifications to the benzyl moiety can enhance inhibitory activity against tyrosinase, which is significant for melanoma treatment.

作用機序

The mechanism of action of 2-(4-Fluoro-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in the amine structure.

2-(4-Fluoro-benzyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

4-Fluorobenzyl chloride: Precursor in the synthesis of 2-(4-Fluoro-benzyl)-piperidine.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new chemical entities and materials.

生物活性

2-(4-Fluoro-benzyl)-piperidine is a compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound, with the CAS number 67157-30-6, features a piperidine ring substituted with a 4-fluorobenzyl group. This structural modification is significant as it influences the compound's interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against influenza viruses. Research indicates that derivatives of piperidine, including this compound, exhibit promising inhibitory effects on the hemagglutinin (HA) fusion peptide of the influenza virus, specifically H1N1.

Key Findings

- Mechanism of Action : The compound binds to a novel site on the HA2 stem of the hemagglutinin, inhibiting low pH-induced membrane fusion. This interaction is facilitated by π-stacking and salt bridge formations between the compound and critical amino acids in the HA2 structure .

- Inhibitory Concentration : The 4-fluorobenzyl analogue demonstrated significantly higher antiviral activity compared to other derivatives, suggesting that this substitution enhances binding affinity and efficacy .

Anticancer Activity

In addition to its antiviral properties, this compound has been explored for its anticancer potential. Studies have indicated that compounds with similar piperidine structures can exhibit cytotoxic effects against various cancer cell lines.

Research Insights

- Cytotoxicity : Compounds structurally related to this compound have shown varying degrees of cytotoxicity against cancer cells, with some derivatives achieving low micromolar IC50 values .

- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as tyrosinase, which is relevant in melanoma treatment. Competitive inhibition studies indicate that modifications to the benzyl moiety can enhance inhibitory activity against tyrosinase .

Summary of Biological Activities

Case Studies

- Influenza Virus Inhibition :

- Cytotoxicity Against Cancer Cells :

特性

IUPAC Name |

2-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h4-7,12,14H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKWYHPWSGHNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405138 | |

| Record name | 2-(4-Fluoro-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67157-30-6 | |

| Record name | 2-(4-Fluoro-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。